molecular formula C24H30FN3O4S B2790473 N1-(4-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898446-18-9

N1-(4-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2790473
CAS No.: 898446-18-9
M. Wt: 475.58
InChI Key: BHZQDIFHYIEAGL-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that features a fluorophenyl group, a mesitylsulfonyl piperidine moiety, and an oxalamide linkage

Biochemical Analysis

Biochemical Properties

N1-(4-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has been shown to bind to certain proteins, such as albumin, which affects its distribution and bioavailability in biological systems .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, this compound can alter downstream signaling cascades, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been reported to affect the proliferation and differentiation of certain cell types, indicating its potential use in cancer research and regenerative medicine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound has been shown to bind to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic activities. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function have been noted in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activities and cellular processes effectively. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic flux and levels of other metabolites in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with albumin, which affects its bioavailability and distribution in the bloodstream. Additionally, this compound can be transported across cell membranes by certain transporters, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria. The targeting signals and post-translational modifications of this compound play a role in directing it to these compartments, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Mesitylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using mesitylsulfonyl chloride under basic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

    Formation of the Oxalamide Linkage: The final step involves the coupling of the fluorophenyl and mesitylsulfonyl piperidine intermediates with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide linkage or the sulfonyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the design of novel materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N1-(4-bromophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide: Similar structure but with a bromophenyl group.

Uniqueness

The presence of the fluorophenyl group in N1-(4-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different biological activities and chemical behaviors.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c1-16-14-17(2)22(18(3)15-16)33(31,32)28-13-5-4-6-21(28)11-12-26-23(29)24(30)27-20-9-7-19(25)8-10-20/h7-10,14-15,21H,4-6,11-13H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZQDIFHYIEAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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